N,N-Diethyl-3-nitrobenzenesulfonamide
Overview
Description
N,N-Diethyl-3-nitrobenzenesulfonamide (DNBSA) is an organic compound that is used in a variety of scientific research applications due to its unique properties. It is a white crystalline solid that has a melting point of 63°C and a boiling point of 232°C. DNBSA has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Versatile Synthetic Method for Amines
N,N-Diethyl-3-nitrobenzenesulfonamide demonstrates significant versatility in the synthesis of secondary amines through the alkylation of N-monosubstituted nitrobenzenesulfonamides. This process, which can proceed either conventionally or under Mitsunobu conditions, allows for the production of N,N-disubstituted sulfonamides. The subsequent removal of the Ns group is achieved with soft nucleophiles via Meisenheimer complexes, yielding the corresponding secondary amines under mild conditions. This method stands out for its efficiency and versatility, presenting a significant advantage in the synthesis of linear and/or macrocyclic natural polyamines (T. Kan & T. Fukuyama, 2004).
Application in Solid-Phase Synthesis
The utility of N,N-Diethyl-3-nitrobenzenesulfonamide extends to solid-phase synthesis, where polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in diverse chemical transformations. These transformations include unusual rearrangements yielding a variety of privileged scaffolds. This review emphasizes the strategic applications of such intermediates, showcasing their role in expanding the chemical space through solid-phase synthesis (Veronika Fülöpová & M. Soural, 2015).
Catalytic Ozonation in Environmental Applications
N,N-Diethyl-3-nitrobenzenesulfonamide has been implicated in environmental applications, particularly in the catalytic ozonation for the degradation of nitrobenzene, a known environmental pollutant. The MnOx/GAC catalytic system, under various pH conditions, demonstrated an enhanced degradation efficiency for nitrobenzene, especially under lower pH conditions. This finding is contrary to ozonation alone, where higher pH aids in degradation due to hydroxyl radical formation. This research highlights the potential for using such sulfonamides in catalytic systems to improve the degradation of organic pollutants, offering insights into more effective and environmentally friendly remediation techniques (Jun Ma et al., 2005).
Biofilm Inhibition and Cytotoxicity
Recent studies on derivatives of N,N-Diethyl-3-nitrobenzenesulfonamide have explored their potential in inhibiting bacterial biofilms and assessing cytotoxicity. These derivatives displayed moderate biofilm inhibitory action against common bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting a promising avenue for the development of anti-biofilm agents. Additionally, the cytotoxicity assessment of these compounds indicated mild effects, underscoring the importance of further research in this area to explore their therapeutic potential (M. Abbasi et al., 2020).
properties
IUPAC Name |
N,N-diethyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKOBQIINJDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282990 | |
Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-nitrobenzenesulfonamide | |
CAS RN |
6335-26-8 | |
Record name | 6335-26-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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